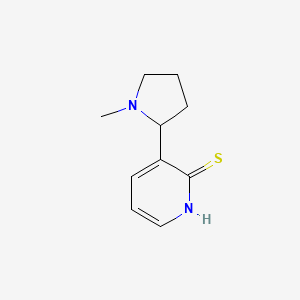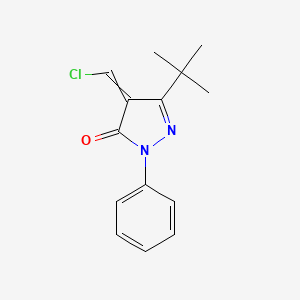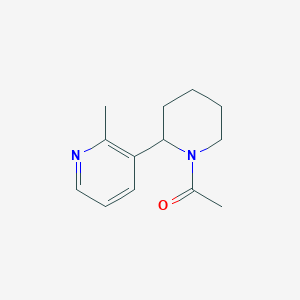
2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyethyl)pyrimidin-4-carbonsäure ist eine heterocyclische organische Verbindung, die zur Pyrimidin-Familie gehört. Pyrimidine sind aromatische Heterocyclen, die eine entscheidende Rolle in verschiedenen biologischen Prozessen spielen, einschließlich der Struktur von Nukleinsäuren.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(2-Methoxyethyl)pyrimidin-4-carbonsäure kann über verschiedene Synthesewege erfolgen. Eine übliche Methode beinhaltet die Reaktion von 2-Chlor-4-methoxypyrimidin mit Ethylenglykol in Gegenwart einer Base, gefolgt von Hydrolyse, um das gewünschte Produkt zu erhalten . Ein anderer Ansatz beinhaltet die Verwendung von 2-Methoxypyrimidin-5-carbonsäure als Ausgangsmaterial, das eine Reihe von Reaktionen durchläuft, darunter Veresterung, Reduktion und Hydrolyse .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung umfassen typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(2-Methoxyethyl)pyrimidin-4-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Gängige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriumhydrid in Dimethylformamid (DMF) als Lösungsmittel.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion Alkohole oder Amine erzeugen kann .
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxyethyl)pyrimidin-4-carbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und antiviraler Eigenschaften.
Medizin: Es werden Forschungen durchgeführt, um ihr Potenzial als pharmazeutisches Zwischenprodukt bei der Entwicklung neuer Medikamente zu untersuchen.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(2-Methoxyethyl)pyrimidin-4-carbonsäure beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. In biologischen Systemen kann es wirken, indem es Enzyme hemmt oder die Nukleinsäuresynthese stört. Die genauen molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und Kontext variieren .
Wirkmechanismus
The mechanism of action of 2-(2-Methoxyethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with nucleic acid synthesis. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Methylpyridin-4-carbonsäure: Ähnlich in der Struktur, jedoch mit einer Methylgruppe anstelle einer Methoxyethylgruppe.
2-Methoxypyrimidin-5-carbonsäure: Ähnlich, aber mit der Methoxygruppe an einer anderen Position am Pyrimidinring.
Einzigartigkeit
2-(2-Methoxyethyl)pyrimidin-4-carbonsäure ist aufgrund ihres spezifischen Substitutionsschemas einzigartig, das ihre Reaktivität und biologische Aktivität beeinflussen kann. Diese Einzigartigkeit macht sie zu einer wertvollen Verbindung für Forschung und Entwicklung in verschiedenen Bereichen .
Eigenschaften
Molekularformel |
C8H10N2O3 |
|---|---|
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
2-(2-methoxyethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c1-13-5-3-7-9-4-2-6(10-7)8(11)12/h2,4H,3,5H2,1H3,(H,11,12) |
InChI-Schlüssel |
KAWWDSNADNPDSX-UHFFFAOYSA-N |
Kanonische SMILES |
COCCC1=NC=CC(=N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[2-chloro-3-[4-(3H-indol-1-ium-3-yl)-3-(iodomethyl)-4-methylpent-1-enyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole](/img/structure/B11816076.png)
![2-{5-[(4S)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanamido}ethyl 2-cyanoacetate](/img/structure/B11816088.png)
![(8,8-Difluoro-6-methyl-7-oxo-2,6-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B11816094.png)
![1-[2-(2,4-Dichlorophenyl)-2-prop-2-enoxyethyl]imidazole;sulfate](/img/structure/B11816095.png)

![(2R)-2-[[9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-6-oxo-1H-purin-2-yl]amino]propanoic acid](/img/structure/B11816105.png)


![1-[2-(4-Chloro-phenyl)-vinyl]-3,5-diMethoxy-benzene](/img/structure/B11816119.png)
![(2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-1-carboxylic acid](/img/structure/B11816121.png)




